N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-Propyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a cyclopentane-derived carboxamide featuring a thiophene ring and an N-propyl substituent. For instance, a closely related Schiff base complex, [Fe₃O₄@SiO₂/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl₂], has been utilized as a heterogeneous catalyst for synthesizing pyrido[4,5-b]quinolones, which exhibit antifungal, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-propyl-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-2-9-14-12(15)13(7-3-4-8-13)11-6-5-10-16-11/h5-6,10H,2-4,7-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULHGNORARTFSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1(CCCC1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the condensation of a thiophene derivative with a cyclopentanecarboxylic acid derivative. Common synthetic routes include:
Condensation Reactions: Utilizing reagents like phosphorus pentasulfide (P4S10) for sulfurization.
Cyclization Reactions: Employing microwave irradiation and potassium t-butoxide to facilitate the formation of the cyclopentanecarboxamide ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation and cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.
Substitution: Halogenation reactions using reagents like bromine (Br2) to introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or chloroform (CHCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide has a wide range of applications in scientific research:
Pharmaceutical Synthesis: Used as an intermediate in the synthesis of various drugs.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Chemistry: Utilized as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the cyclopentanecarboxamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Structural Features
The following table highlights structural and functional differences between N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide and related compounds:
Functional Group Analysis
Pharmacological and Catalytic Performance
- Catalytic Efficiency : While the Schiff base analog demonstrates high catalytic activity in multicomponent reactions , the carboxamide derivative’s role remains underexplored. Its amide group could facilitate hydrogen bonding, improving substrate binding in catalytic systems.
- Anticancer Activity: Benzothiophene-acrylonitrile derivatives (e.g., compound 32) exhibit potent anticancer activity (GI₅₀ <10 nM) by overcoming P-glycoprotein-mediated drug resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
